2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUQFCIRAHVKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one generally involves two major components:
- Preparation of 1-cyclohexylpiperazine as a key intermediate.
- Introduction of the 2-chloropropanoyl group onto the piperazine nitrogen.
Preparation of 1-Cyclohexylpiperazine Intermediate
A crucial precursor is 1-cyclohexylpiperazine, which can be synthesized through nucleophilic substitution of cyclohexyl halides with protected piperazine derivatives, followed by deprotection and purification.
Method summary from patent CN112645901A:
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | React cyclohexyl halide with 1-Boc-piperazine and inorganic base in an organic solvent | Reflux with stirring, then cooling | Formation of 4-Boc-1-cyclohexylpiperazine |
| 2 | Acidic deprotection of Boc group | Heating and reflux in organic solvent | 1-cyclohexylpiperazine hydrochloride salt |
| 3 | Neutralization and extraction | pH adjusted to 12-14, extraction with organic solvent | Crude 1-cyclohexylpiperazine |
| 4 | Purification | Reduced pressure distillation | Pure 1-cyclohexylpiperazine |
This method avoids the use of sodium triacetoxyborohydride and repeated extractions, simplifying the process and reducing costs.
Introduction of the 2-Chloropropanoyl Group
The key step to obtain this compound is the acylation of the 1-cyclohexylpiperazine with a suitable 2-chloropropanoyl derivative.
- Use of 2-chloropropanoyl chloride or similar acid chloride as the acylating agent.
- Reaction with 1-cyclohexylpiperazine under controlled conditions to form the amide bond.
Though direct literature on this exact step for this compound is limited in the retrieved sources, it is consistent with standard amide bond formation chemistry involving acid chlorides and secondary amines.
Related Synthetic Insights and Analogous Preparations
- The preparation of similar piperazinyl ketones often involves starting from piperazine derivatives and α-haloketones or α-haloesters, enabling nucleophilic substitution by the piperazine nitrogen.
- Vilsmeier reagents (formed from dimethylformamide and phosphorus oxychloride or oxalyl chloride) are used in related syntheses for introducing chloroalkyl groups onto aromatic or heterocyclic systems, which suggests possible alternative routes for chloropropanoyl group introduction.
- The use of bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide in low temperature polar solvents can facilitate selective formation of chloro-substituted ketones by controlling reaction pathways.
Summary Table of Preparation Steps
Research Findings and Considerations
- The described preparation method for 1-cyclohexylpiperazine improves over older methods by eliminating hazardous reducing agents and simplifying purification.
- The acylation step is a standard amidation reaction, but care must be taken to control temperature and stoichiometry to avoid side reactions such as over-acylation or hydrolysis.
- Alternative synthetic routes may involve Vilsmeier reagent chemistry to introduce chloroalkyl groups, but these are less commonly applied directly to this compound.
- No direct synthesis protocols for the exact compound were found in public patent or chemical databases; however, the combination of known methods for the intermediates and standard acylation chemistry reliably affords the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of new piperazine derivatives with different substituents.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Analogous Compounds
Key Observations:
- Steric Effects: Bulky groups like 2,4-dichlorophenoxyacetyl (C₁₅H₁₈Cl₂N₂O₃) may hinder receptor binding, whereas smaller substituents (e.g., ethyl) favor metabolic stability .
- Electronic Properties : Aromatic or heterocyclic substituents (e.g., pyrimidinyl in C₁₆H₁₇ClN₄O) may enhance π-stacking interactions with biological targets, a feature absent in alkyl-substituted analogs .
Biological Activity
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly its interactions with neurotransmitter receptors, which are crucial for developing treatments for various neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 250.76 g/mol. The compound features a chlorinated propanone moiety linked to a piperazine ring substituted with a cyclohexyl group, which is believed to enhance its ability to penetrate the blood-brain barrier.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.76 g/mol |
| CAS Number | 2098081-89-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the chlorination of propanone derivatives and subsequent coupling with piperazine derivatives. Controlled conditions are essential to achieve high yields and purity, which are critical for biological testing.
Neurotransmitter Receptor Interactions
Research indicates that compounds with similar structures often exhibit significant affinity for serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that this compound may interact with these receptors, which are pivotal in treating mood disorders such as depression and anxiety.
Potential Mechanisms:
- Serotonin Receptors: The compound may modulate serotonin levels, impacting mood regulation.
- Dopamine Receptors: Interaction with dopamine receptors could influence reward pathways and motor control.
Case Studies
A review of literature highlights several case studies where related compounds were tested for their biological activity:
- Antidepressant Effects: A study demonstrated that piperazine derivatives exhibited significant antidepressant-like effects in rodent models, suggesting potential therapeutic applications for similar compounds.
- Anxiolytic Properties: Research on structurally analogous compounds indicated reduced anxiety behaviors in animal models, further supporting the hypothesis that this compound may possess anxiolytic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the cyclohexylpiperazine moiety can react with a chloro-propanone derivative under reflux in aprotic solvents like dichloromethane or acetonitrile. Catalytic bases (e.g., triethylamine) are used to deprotonate intermediates and accelerate reaction kinetics . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of piperazine to chloro-propanone), temperature (40–60°C), and reaction time (12–24 hours). Purity is confirmed via TLC or HPLC, with yields averaging 60–75% .
Q. How is this compound characterized using spectroscopic techniques?
- Answer :
- NMR : and NMR in CDCl or DMSO-d reveal characteristic signals:
- Chloro-propanone carbonyl at ~200–210 ppm ().
- Cyclohexyl protons as multiplet signals (1.2–2.1 ppm, ) .
- FT-IR : Stretching vibrations for C=O (~1700 cm) and C-Cl (~750 cm) confirm functional groups.
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular formula (C _{22}ClNO).
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation in solvents like ethanol or ethyl acetate. Data collection at 100–113 K using Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion. The SHELX suite (SHELXL for refinement) solves structures via direct methods, with R-factors < 0.05 indicating high precision . Hydrogen bonding and torsional angles are analyzed using programs like Mercury or OLEX2.
Advanced Research Questions
Q. How can researchers address low refinement metrics (e.g., high R-factors) in X-ray crystallography of this compound?
- Answer : High R-factors often arise from disordered solvent molecules or twinning. Strategies include:
- Data Reprocessing : Exclude outliers or apply multi-scan absorption corrections.
- Disorder Modeling : Split occupancy for disordered atoms (e.g., cyclohexyl groups) using PART instructions in SHELXL .
- Twinning Refinement : Use the TWIN/BASF commands in SHELXL for twinned crystals, adjusting the twin law via HKLF5 format .
Q. What experimental and computational approaches resolve discrepancies between spectroscopic data and predicted molecular geometries?
- Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Compare computed NMR/IR spectra with experimental data to identify conformational mismatches .
- Dynamic NMR : For flexible moieties (e.g., cyclohexyl), variable-temperature NMR (VT-NMR) detects ring-flipping dynamics, explaining peak broadening .
- Synchrotron Radiation : High-resolution SCXRD at synchrotrons (e.g., 0.5 Å wavelength) resolves subtle electron density ambiguities .
Q. What strategies are employed to study the structure-activity relationship (SAR) of derivatives of this compound in medicinal chemistry?
- Answer :
- Functional Group Modulation : Replace the chloro group with Br, F, or NO to assess electronic effects on bioactivity .
- Piperazine Substitution : Introduce substituents (e.g., aryl, alkyl) at the piperazine nitrogen to evaluate steric/electronic contributions .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate IC values with computed docking scores (AutoDock Vina) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
